Methyl 4,6-dibromopicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4,6-dibromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMHUCURHQRBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704406 | |
| Record name | Methyl 4,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206248-47-6 | |
| Record name | Methyl 4,6-dibromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 4,6 Dibromopicolinate and Its Precursors
Direct Bromination Strategies
Direct bromination of picolinic acid and its derivatives represents a common and straightforward approach to introduce bromine atoms onto the pyridine (B92270) ring. This method relies on electrophilic aromatic substitution, where the regiochemical outcome is governed by the electronic and steric influence of the existing substituents.
Regioselective Bromination of Picolinic Acid Derivatives
The regioselectivity of direct bromination on the pyridine ring is highly dependent on the directing effects of the substituents. The ester group at the 2-position of a picolinate (B1231196) is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-positions (4 and 6).
In the case of precursors like methyl 6-methylpicolinate, the combined directing effects of the ester at the 2-position and the methyl group at the 6-position guide the bromination to the 4-position. For the synthesis of dibrominated picolinates, harsher conditions or different starting materials are necessary to overcome the deactivating effect of the first bromine atom and introduce a second one.
Common brominating agents for these reactions include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The choice of solvent also plays a critical role, with polar solvents like water or acetic acid often employed.
Optimization of Reaction Conditions for Bromination Efficiency
The efficiency and selectivity of direct bromination are sensitive to various reaction parameters. Optimization of these conditions is crucial to maximize the yield of the desired product and minimize the formation of polybrominated or isomeric byproducts.
Key parameters for optimization include:
Temperature: Lower temperatures (e.g., 0–25°C) are often used to control the reaction rate and prevent over-bromination.
Stoichiometry: Careful control of the amount of brominating agent is necessary to achieve the desired degree of bromination.
Solvent: The choice of solvent can influence the solubility of the reagents and the regioselectivity of the reaction. For instance, polar aprotic solvents may reduce regioselectivity compared to aqueous systems.
Catalyst: In some cases, Lewis acids like iron(III) bromide (FeBr₃) can be used to enhance selectivity.
| Precursor | Brominating Agent | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 6-methylpicolinate | Br₂ | Water/THF | 0–25 | 60–75 | |
| 5-Methylpicolinonitrile | Br₂ or NBS | Acetic acid or Dichloromethane | 0–25 | Not specified | |
| 6-Methylpicolinic acid | NBS | Acetonitrile | Reflux | Not specified |
Metalation-Mediated Bromination Approaches
An alternative to direct bromination, metalation-mediated strategies offer a powerful method for achieving high regioselectivity, particularly for the synthesis of highly substituted pyridines. These methods involve the deprotonation of the pyridine ring at a specific position, followed by quenching with an electrophilic bromine source.
Directed Ortho-Metalation (DoM) in Pyridine Systems for Halogenation
Directed ortho-metalation (DoM) is a potent technique where a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium or other strong base, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting organometallic intermediate then reacts with an electrophile, leading to substitution exclusively at the ortho-position. wikipedia.org
For pyridine systems, the nitrogen atom itself can act as a directing group, but its electronic properties can also lead to competitive nucleophilic addition of the base. uwindsor.ca Therefore, the choice of base is critical. Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed to favor deprotonation over addition. uwindsor.caznaturforsch.com The ester group in methyl picolinate can also serve as a DMG.
Application of Grignard Reagents and Electrophilic Bromine Sources
Grignard reagents, particularly "Turbo-Grignard" reagents like TMPMgCl·LiCl, have emerged as highly effective bases for the directed metalation of pyridines. harvard.edu These reagents offer excellent functional group tolerance and can effect deprotonation at positions that are otherwise difficult to access. harvard.edu For example, TMPMgCl·LiCl can deprotonate a pyridine ring at the 4-position, with the resulting magnesiated intermediate being quenched by an electrophilic bromine source.
Common electrophilic bromine sources used in these reactions include:
Molecular bromine (Br₂)
N-bromosuccinimide (NBS)
The reaction is typically carried out at low temperatures (e.g., -50°C to -10°C) in an ethereal solvent like tetrahydrofuran (B95107) (THF).
| Precursor | Base | Solvent | Temperature (°C) | Electrophile | Reference |
|---|---|---|---|---|---|
| Methyl 6-methylpicolinate | TMPMgCl·LiCl | THF | -50 to -10 | Br₂ | |
| Substituted Pyridines | LDA | Not specified | Low | Iodine or Carbonyl compounds | znaturforsch.com |
| Electron-poor heteroarenes | TMPMgCl•LiCl | THF | -78 | Me₃SnCl | harvard.edu |
Mechanistic Considerations of Metalation-Mediated Pathways
The mechanism of DoM involves the formation of a complex between the directing group on the pyridine ring and the metal base. baranlab.org This complexation increases the kinetic acidity of the ortho-protons, allowing for their removal by the base to form a stable organometallic intermediate. organic-chemistry.org This intermediate is then trapped by an electrophile.
In the case of Grignard-mediated metalation, the reaction proceeds through a similar pathway, with the magnesium reagent forming a complex with the directing group. The subsequent deprotonation generates a magnesiated pyridine species. The regioselectivity of the metalation is dictated by the position of the directing group and the steric and electronic environment of the pyridine ring. The choice of base and reaction conditions is paramount to control the outcome and prevent side reactions such as addition to the pyridine ring or rearrangement. wikipedia.orguwindsor.ca
Catalytic Bromination Methods
The synthesis of halogenated pyridine derivatives is a cornerstone of medicinal and agrochemical research. Among these, Methyl 4,6-dibromopicolinate is a key intermediate whose preparation relies on precise and efficient bromination strategies. Catalytic methods are favored for their potential to offer high selectivity and yield under milder conditions compared to traditional bromination techniques. These methods often involve the direct C–H functionalization of the pyridine ring, a process that has seen significant advancement through the use of transition metal catalysts. The focus of modern synthetic chemistry is on developing catalytic systems that can selectively activate specific C-H bonds on the picolinate scaffold to introduce two bromine atoms at the desired 4- and 6-positions.
Copper-Catalyzed Bromine Insertion via Radical Pathways
Copper catalysis has emerged as a powerful and economical tool for the halogenation of aromatic and heteroaromatic C–H bonds. beilstein-journals.org These reactions often proceed through mechanisms involving radical intermediates, particularly through a Single Electron Transfer (SET) pathway. mdpi.com In the context of synthesizing this compound, copper catalysts facilitate the insertion of bromine atoms onto the pyridine ring of a methyl picolinate precursor.
The general mechanism for copper-catalyzed oxybromination often involves a Cu(II) catalyst, a bromine source, and an oxidant. mdpi.com A plausible pathway begins with the formation of a complex between the copper(II) catalyst and the substrate. A subsequent SET from the aromatic ring to the copper center can generate a radical cation and a Cu(I) species. Alternatively, the reaction can be initiated by radicals generated from the bromine source. For instance, N-bromosuccinimide (NBS) can serve as a source of bromine radicals, which then participate in the halogenation cascade. vulcanchem.com
The regioselectivity of the bromination on the methyl picolinate ring is heavily influenced by the electronic properties of the substituents. The pyridine nitrogen and the methyl ester group at the 2-position are both electron-withdrawing, which deactivates the ring towards electrophilic substitution. This deactivation directs incoming electrophiles or radical species to the C-4 and C-6 positions. This directing effect is crucial for achieving the desired dibromination pattern.
Research into copper-catalyzed halogenation highlights several key features:
Catalyst: Simple copper salts such as copper(II) acetate (B1210297) (Cu(OAc)₂) and copper(II) nitrate (B79036) (Cu(NO₃)₂) are effective catalysts. mdpi.com
Bromine Source: N-halosuccinimides (NXS), like NBS, are commonly used in conjunction with copper catalysts. beilstein-journals.orgmdpi.com
Mechanism: The process is often proposed to involve a SET mechanism, creating radical intermediates that lead to the final brominated product. mdpi.com
A study on the copper-catalyzed C–H halogenation of anilines containing a removable N-(2-pyridyl)sulfonyl directing group demonstrated the efficacy of copper(II) halide catalysts with NXS under aerobic conditions. beilstein-journals.org While the substrate is different, the underlying principle of copper-catalyzed C-H activation on a pyridine-containing structure is relevant.
| Catalyst System Component | Role in Reaction | Example |
| Copper Salt | Primary Catalyst | Cu(OAc)₂, Cu(NO₃)₂, CuBr |
| Bromine Source | Provides Bromine Atoms/Radicals | N-Bromosuccinimide (NBS), HBr |
| Oxidant | Regenerates Catalyst/Facilitates Reaction | Molecular Oxygen (O₂), Air |
| Solvent | Reaction Medium | Water, Acetonitrile |
This interactive table summarizes the components typically involved in copper-catalyzed bromination reactions via radical pathways.
Evaluation of Catalyst Systems for Selective Dibromination
Achieving selective dibromination to produce this compound requires careful optimization of the catalyst system to maximize the yield of the desired product while minimizing the formation of monobrominated species and other isomers. The evaluation of different catalyst systems is therefore critical.
Copper-Based Systems: Copper catalysts are widely utilized due to their low cost, low toxicity, and high stability. mdpi.com Systems combining a copper(II) salt with a bromine source like HBr and molecular oxygen as a terminal oxidant have shown high chemoselectivity for monobromination and remarkable regioselectivity for para-isomers in certain arenes. mdpi.com For the dibromination of methyl picolinate, the challenge lies in pushing the reaction to completion without generating over-halogenated byproducts. The choice of ligand, solvent, and temperature can significantly impact the reaction's outcome. For instance, the use of directing groups, such as the pyridine nitrogen itself, can be crucial in controlling site selectivity. beilstein-journals.org
Recent advancements have explored decarboxylative halogenation protocols using copper-based ligand-to-metal charge transfer (LMCT) catalysis, which can be applied to heteroaryl acids like picolinic acid. nih.gov This approach offers an alternative pathway to brominated picolinates.
Other Transition Metal Systems: While copper is a workhorse in this field, other transition metals have been investigated for C-H bromination, providing a basis for comparison.
Iron Catalysts: Nonheme iron complexes have been shown to catalyze the bromination of arenes using H₂O₂ and NH₄Br. nih.gov The efficiency of these systems was found to depend heavily on the coordinating ligand, with tridentate and tetradentate ligands showing superior performance. nih.gov
Vanadium Catalysts: An oxidovanadium(IV) picolinate complex has been used as a catalyst for the selective bromination of saturated hydrocarbons with hexabromoacetone as the brominating agent. researchgate.net This highlights the potential of using picolinate-derived ligands in catalysis, although the application is for a different substrate class.
Iridium Catalysts: Iridium complexes are known to catalyze C-H functionalization, including the selective bromination of orthometalated phenylpyridines where a picolinate anion acts as a ligand. acs.orgcsic.es
The following table provides a comparative overview of findings from studies on catalytic bromination of aromatic compounds, which can inform the choice of system for the synthesis of this compound.
| Catalyst System | Substrate Type | Bromine Source | Key Findings & Selectivity | Ref. |
| Cu(NO₃)₂ / O₂ | Arenes | HBr | High chemoselectivity for monobromination; high regioselectivity for para-isomers. | mdpi.com |
| Cu(OAc)₂ | Anilines/Phenols | LiBr | Selective bromination via a proposed SET mechanism. | mdpi.com |
| [Fe(TPY)Br₃] | Arenes | NH₄Br / H₂O₂ | Efficient bromination at room temperature. | nih.gov |
| Iridium Complex | Orthometalated Phenylpyridines | NBS | Highly selective bromination at the para-position relative to the Ir-C bond. | acs.orgcsic.es |
This interactive table evaluates various catalyst systems for bromination, highlighting their selectivity and the conditions under which they operate.
Ultimately, the development of an optimized process for the selective dibromination of a methyl picolinate precursor will likely involve a copper-based system, leveraging the inherent directing effects of the picolinate structure and fine-tuning reaction parameters such as catalyst loading, temperature, and choice of bromine source.
Reaction Chemistry and Mechanistic Investigations of Methyl 4,6 Dibromopicolinate
Nucleophilic Substitution Reactions at Brominated Pyridine (B92270) Positions
The bromine substituents on the pyridine core of Methyl 4,6-dibromopicolinate are amenable to displacement by a variety of nucleophiles. These reactions are fundamental to the elaboration of the picolinate (B1231196) scaffold, allowing for the introduction of diverse functional groups.
Amination Reactions
The substitution of the bromo groups with amines, known as amination, is a critical transformation for accessing a range of nitrogen-containing derivatives. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. While specific studies on this compound are not extensively documented, research on analogous bromopyridines demonstrates that both primary and secondary amines can act as effective nucleophiles. The reaction often requires elevated temperatures and may be facilitated by the use of a base to neutralize the hydrogen bromide generated. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the amine.
It is important to note that over-alkylation can be a challenge in these reactions, potentially leading to mixtures of mono- and di-substituted products, as well as quaternary ammonium (B1175870) salts if primary amines are used in excess. nih.govlibretexts.org
Thiolation Reactions
Similar to amination, thiolation involves the displacement of the bromine atoms by sulfur-based nucleophiles, such as thiols or their corresponding thiolates. This reaction provides a direct route to the synthesis of aryl and alkyl thioethers of picolinic acid esters. The process is generally carried out in the presence of a base to generate the more nucleophilic thiolate anion. The resulting thioethers are valuable intermediates, which can be further oxidized to sulfoxides and sulfones, expanding the chemical space accessible from this compound.
Research on the thiolation of related aryl halides has shown that a variety of thiols can be employed, and the reaction conditions can be tailored to achieve high yields. rsc.org
Mechanistic Studies of Substitution Pathways
The nucleophilic substitution reactions at the brominated positions of this compound are generally understood to proceed through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves two key steps:
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing a bromine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the methyl ester group.
Leaving Group Departure: The intermediate then rearomatizes by expelling the bromide ion, which is a good leaving group, to yield the final substitution product.
The rate of the SNAr reaction is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the electronic properties of the pyridine ring. Computational studies on similar systems have helped to elucidate the energy profiles of these reactions and the structures of the transition states involved. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, are also possible under strongly basic conditions, but the SNAr pathway is generally favored for activated halopyridines.
Cross-Coupling Reactions Facilitated by Bromine Substituents
The bromine atoms of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are powerful tools for the synthesis of highly functionalized picolinate derivatives.
Suzuki-Miyaura Coupling for Aryl and Vinyl Group Introduction
The Suzuki-Miyaura coupling is a widely used and versatile method for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, this reaction allows for the introduction of a wide array of aryl and vinyl substituents at the 4- and/or 6-positions. The reaction involves the coupling of the dibromopicolinate with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst system, which includes the palladium precursor and the supporting ligands. For the coupling of bromopyridines, various palladium(0) and palladium(II) precursors can be employed, often in combination with phosphine (B1218219) ligands that stabilize the catalytic species and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
The general catalytic cycle for the Suzuki-Miyaura coupling is as follows:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is facilitated by the base, which activates the organoboron species.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
Below is a hypothetical data table illustrating the potential outcomes of Suzuki-Miyaura coupling reactions with a related compound, Methyl 4-bromo-6-methylpicolinate, which showcases the types of products and yields that could be expected.
Table 1: Illustrative Suzuki-Miyaura Coupling of a Bromopicolinate Derivative
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 78 |
This table is illustrative and based on typical results for related bromopyridine systems. Specific results for this compound may vary.
Regioselectivity and Stereoselectivity in Coupling
In cross-coupling reactions, the differential reactivity of the two bromine atoms—one at the C4-position (para to the nitrogen) and the other at the C6-position (alpha to the nitrogen)—governs the regiochemical outcome. The C6-position is generally more reactive toward palladium-catalyzed cross-coupling. This enhanced reactivity is attributed to the electronic effect of the adjacent nitrogen atom, which makes the C6-position more electrophilic and facilitates the initial oxidative addition step with the palladium(0) catalyst. byjus.comwikipedia.org Consequently, under standard conditions, mono-substitution reactions are expected to occur selectively at the C6-position.
However, regioselectivity can be influenced and even reversed by modifying reaction parameters. The choice of palladium catalyst, ligands, and additives can alter the reaction pathway. byjus.commdpi.com For instance, the use of sterically hindered ligands can favor coupling at the less-hindered C4-position.
Regarding stereoselectivity, palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings are known to proceed with retention of configuration for the sp²-hybridized carbon of the organohalide. escholarship.org When coupling with a vinyl organometallic reagent that has a defined stereochemistry (E or Z), that geometry is typically preserved in the final product.
Stille Coupling and Other Organometallic Cross-Coupling Methodologies
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.
Stille Coupling: This reaction involves the coupling of the dibromopicolinate with an organotin reagent (organostannane) in the presence of a palladium catalyst. ambeed.comvulcanchem.com The reaction is valued for its tolerance of a wide range of functional groups. Given the higher reactivity of the C6-bromine, a selective mono-Stille coupling can be achieved to synthesize 6-substituted-4-bromopicolinates.
Suzuki-Miyaura Coupling: The Suzuki reaction, which couples the substrate with an organoboron compound (like a boronic acid or ester), is one of the most widely used cross-coupling methods due to the low toxicity and stability of the boron reagents. escholarship.orgmasterorganicchemistry.com Similar to the Stille coupling, selective mono-arylation or -vinylation at the C6-position is readily achievable. harvard.edu
Other Couplings: Methodologies such as Negishi (using organozinc reagents) and Kumada (using Grignard reagents) can also be employed. semanticscholar.orgscispace.com These methods offer alternative pathways and can be advantageous for specific substrates or for installing groups that are challenging to introduce via Suzuki or Stille couplings. semanticscholar.org
Below is a table summarizing plausible conditions for the selective mono-Suzuki coupling of this compound.
| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Product (Selective at C6) |
|---|---|---|---|---|---|
| Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 equiv) | Toluene/H₂O | 90 | Methyl 4-bromo-6-phenylpicolinate |
| Vinylboronic Acid | PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (2 equiv) | Dioxane/H₂O | 80 | Methyl 4-bromo-6-vinylpicolinate |
| Tributyl(thiophen-2-yl)stannane | Pd(OAc)₂/XPhos (2 mol%) | CsF (2 equiv) | DME | 80 | Methyl 4-bromo-6-(thiophen-2-yl)picolinate |
Mechanistic Pathways of Organometallic Coupling Reactions
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction, involves a catalytic cycle comprising three key steps. scispace.comresearchgate.netsmolecule.com
Transmetalation: The organometallic coupling partner (e.g., an organoboron or organotin compound) then reacts with the Pd(II) intermediate. The organic group from the organometallic reagent is transferred to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex. In Suzuki couplings, a base is required to activate the organoboron species to facilitate this step. smolecule.com
Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming a new carbon-carbon bond and yielding the final product. The palladium catalyst is simultaneously reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. researchgate.net
Reduction Chemistry of this compound
The compound offers two primary sites for reduction: the ester group and the carbon-bromine bonds. Selective reduction of either moiety is possible with the appropriate choice of reagents and conditions.
Reduction of the Ester Moiety to Alcohol Derivatives
The methyl ester group can be reduced to a primary alcohol, yielding (4,6-dibromopyridin-2-yl)methanol. This transformation requires a strong hydride-donating agent, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters.
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective for the reduction of esters to primary alcohols. byjus.com The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to control its high reactivity. LiAlH₄ can selectively reduce the ester group while leaving the aryl bromide functionalities intact.
| Reagent | Solvent | Conditions | Product |
|---|---|---|---|
| LiAlH₄ (excess) | Anhydrous THF | 0 °C to room temperature | (4,6-Dibromopyridin-2-yl)methanol |
Selective Reduction of Bromine Atoms
The bromine atoms can be selectively removed through reductive dehalogenation, a process that replaces the C-Br bond with a C-H bond. This is often achieved through catalytic hydrogenation. This method can be tuned to achieve either mono- or di-dehalogenation.
Under controlled conditions, the more reactive C6-bromine can be removed selectively to yield Methyl 4-bromopicolinate. With extended reaction times or harsher conditions, both bromine atoms can be removed to produce Methyl picolinate. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate (B1220265) in the presence of a palladium catalyst, is a common and effective method.
Advanced Mechanistic Elucidation Techniques
Understanding the intricate details of the reaction mechanisms for this compound requires the application of advanced analytical and computational tools.
In Situ Spectroscopic Monitoring: Techniques such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy allow for real-time observation of the reaction mixture. escholarship.org This enables the identification and characterization of transient intermediates, catalyst resting states, and products as they form, providing direct evidence for a proposed mechanistic pathway.
Isotopic Labeling: The use of isotopically labeled substrates (e.g., using deuterium) can trace the path of specific atoms throughout a reaction. This is particularly useful for elucidating the mechanisms of hydride transfer in reduction reactions or for tracking the fate of coupling partners.
Computational Chemistry: Theoretical methods, especially Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. They can be used to calculate the energies of transition states and intermediates, predict the most likely reaction mechanism, and explain observed regioselectivity by comparing the activation barriers for different reaction pathways.
Kinetic Isotope Effects in Reaction Analysis
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of transition states. wikipedia.orgprinceton.edu It measures the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., replacing hydrogen, ¹H, with deuterium, ²H or D). wikipedia.org A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. princeton.edu
For instance, in a hypothetical reaction where a C-H bond on the methyl ester group of this compound is cleaved in the rate-determining step, one would expect a significant primary KIE. The magnitude of the KIE (kH/kD) is influenced by the difference in zero-point vibrational energies between the C-H and C-D bonds. princeton.edu Since the C-H bond has a higher vibrational frequency and zero-point energy, it is more easily broken, leading to a faster reaction rate compared to its deuterated counterpart. wikipedia.org
While no specific KIE data for reactions involving this compound is available in the reviewed literature, the table below illustrates typical primary KIE values for different types of C-H bond cleavage mechanisms, which could be analogous to potential reactions of this compound.
Table 1: Representative Primary Kinetic Isotope Effects (kH/kD) for C-H Bond Cleavage
| Reaction Type | Typical kH/kD at 25°C | Implication for Transition State |
| E2 Elimination | 4 - 8 | C-H bond is significantly broken. |
| SN2 Nucleophilic Attack | 0.9 - 1.2 | C-H bond is not directly involved in the rate-determining step. |
| Radical H-abstraction | 2 - 10 | C-H bond is cleaved in the rate-determining step. |
| C-H Activation by Metal | 1.5 - 5 | C-H bond breaking is part of the rate-limiting step. |
This table presents generalized data for illustrative purposes and does not represent experimental results for this compound.
Computational Approaches to Reaction Mechanism Prediction
Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework to predict and analyze reaction mechanisms, transition states, and the energies of intermediates. nih.govscirp.org These methods are used to calculate the potential energy surface of a reaction, offering insights that can be difficult to obtain experimentally. nih.gov
For a molecule like this compound, DFT calculations could be employed to model its reactions, such as nucleophilic aromatic substitution at the C4 or C6 positions. Researchers can predict the structures of transition states and calculate their activation energies. For example, a computational study on a related compound, methyl 4-bromo-6-methylpicolinate, suggested that steric effects from the methyl group could influence the regioselectivity of nucleophilic attack. Similar calculations for this compound could clarify the relative reactivity of the two bromine-substituted positions.
A typical computational study involves:
Geometry Optimization: Finding the lowest energy structures of reactants, products, and intermediates.
Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products.
Frequency Calculation: To confirm that the optimized structures are true minima or transition states and to calculate zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculation: To ensure the transition state connects the desired reactants and products. nih.gov
The table below outlines common DFT functionals and basis sets used for mechanistic studies of organic molecules, which would be applicable to the study of this compound.
Table 2: Common DFT Methods for Mechanistic Studies
| DFT Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d,p) | General purpose for geometry optimization and energies of organic molecules. scirp.org |
| M06-2X | 6-311+G(d,p) | Good for non-covalent interactions and thermochemistry. |
| ωB97X-D | def2-TZVP | Includes dispersion corrections, suitable for systems with weak interactions. |
| PBE0 | cc-pVTZ | Hybrid functional often used for a balance of accuracy and cost. |
This table lists common computational methods and does not reflect actual studies performed on this compound.
While direct experimental and computational mechanistic data for this compound are scarce, the established principles of physical organic chemistry provide a solid framework for predicting and understanding its reactivity.
Applications in Advanced Organic Synthesis and Pharmaceutical Intermediates
Methyl 4,6-Dibromopicolinate as a Versatile Synthon for Complex Organic Molecules
This compound serves as a highly adaptable synthon, or building block, in the intricate process of organic synthesis. The presence of two bromine atoms on the pyridine (B92270) ring allows for a variety of chemical modifications, making it a valuable starting material for more complex compounds. myskinrecipes.com These bromine atoms can be readily replaced by other functional groups through various cross-coupling reactions, a cornerstone of modern organic chemistry. myskinrecipes.com This reactivity enables chemists to introduce diverse structural elements, thereby constructing a wide array of intricate organic molecules.
The strategic placement of the bromine atoms and the methyl ester group on the pyridine ring influences the electronic properties of the molecule, guiding the regioselectivity of subsequent reactions. This control is crucial for achieving high yields of the desired product in multi-step syntheses. The ability to undergo selective transformations at different positions on the pyridine ring makes this compound a powerful tool for synthetic chemists aiming to build complex molecular architectures.
Synthesis of Heterocyclic Compounds Utilizing the Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic structure found in a vast number of biologically active compounds. uou.ac.in this compound, with its pre-functionalized pyridine core, is an ideal starting point for the synthesis of a diverse range of heterocyclic compounds. myskinrecipes.com
Construction of Fused Heterocycles and Polycyclic Systems
The reactivity of the bromine atoms in this compound facilitates the construction of fused heterocyclic and polycyclic systems. Through sequential cross-coupling and cyclization reactions, chemists can append additional rings onto the initial pyridine scaffold. This strategy is instrumental in creating novel molecular frameworks with unique three-dimensional shapes, a key factor in determining biological activity.
Role in Medicinal Chemistry and Agrochemical Synthesis
The pyridine moiety is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. agropages.com Consequently, this compound is a valuable intermediate in the development of new pharmaceuticals. myskinrecipes.com Its derivatives are explored for their potential as therapeutic agents targeting a variety of diseases.
In the realm of agrochemicals, pyridine-based compounds are known for their potent pesticidal and herbicidal properties. agropages.comnih.gov The structural versatility offered by this compound allows for the synthesis of novel agrochemicals with improved efficacy and environmental profiles. myskinrecipes.com The ability to fine-tune the molecular structure by modifying the pyridine ring is crucial for developing products that are effective against specific pests or weeds while minimizing harm to non-target organisms. myskinrecipes.com
Precursor in Active Pharmaceutical Ingredient (API) Synthesis
An Active Pharmaceutical Ingredient (API) is the biologically active component of a drug product. This compound serves as a key precursor in the synthesis of various APIs. myskinrecipes.com Its role as a starting material allows for the efficient construction of the core structures of these important molecules.
Pathways to Picolinate-Derived APIs
The synthesis of picolinate-derived APIs often involves the initial functionalization of the this compound scaffold. This can include Suzuki-Miyaura or Stille cross-coupling reactions to introduce new carbon-carbon bonds, or nucleophilic aromatic substitution to replace the bromine atoms with other groups like amines or thiols. These transformations pave the way for the elaboration of the molecule into the final API structure. The specific reaction pathways are tailored to the desired target molecule, highlighting the adaptability of this starting material.
Stereoselective Synthesis of Chiral Pharmaceutical Intermediates
Many pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the ability to synthesize a specific enantiomer is of paramount importance in pharmaceutical manufacturing.
While direct information on the use of this compound in stereoselective synthesis is not extensively detailed in the provided search results, the principles of stereoselective synthesis are broadly applicable. organic-chemistry.orgrsc.orgresearchgate.netredalyc.org Chiral catalysts or auxiliaries can be employed in reactions involving derivatives of this compound to control the stereochemical outcome. This allows for the production of enantiomerically pure or enriched pharmaceutical intermediates, a critical step in the development of safe and effective chiral drugs.
Development of Novel Molecular Scaffolds from this compound
The pursuit of novel molecular scaffolds is a cornerstone of modern drug discovery and materials science. Scaffolds are core molecular frameworks that can be systematically decorated with various functional groups to create libraries of compounds for biological screening or for developing materials with specific properties. This compound serves as an exceptionally versatile starting material for the synthesis of new and diverse molecular scaffolds due to its unique structural and electronic properties. The presence of two bromine atoms at positions C4 and C6 of the pyridine ring, which have different reactivities, alongside a methyl ester at C2, allows for a programmed and regioselective introduction of molecular complexity.
The pyridine ring itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. frontiersin.org By using this compound, chemists can build upon this proven core, creating more complex polycyclic and multi-substituted architectures. The differential reactivity of the C4 and C6 positions enables sequential, site-selective functionalization, typically through transition-metal-catalyzed cross-coupling reactions. This step-wise approach is fundamental to building complex molecules from simpler, readily available building blocks. enamine.netresearchgate.net
Sequential Cross-Coupling Reactions for Scaffold Elaboration
One of the most powerful strategies for scaffold development from this compound is the use of sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. The electronic environment of the pyridine ring often makes the C6-Br bond more susceptible to initial oxidative addition to a palladium(0) catalyst compared to the C4-Br bond. This difference in reactivity can be exploited to introduce a substituent selectively at the C6 position, leaving the C4-Br bond intact for a second, different coupling reaction.
This regioselective, one-pot, or sequential approach allows for the synthesis of unsymmetrically substituted picolinate (B1231196) derivatives, which are valuable as complex scaffolds. For instance, an aryl group can be introduced at C6 via a Suzuki coupling, followed by the introduction of an alkynyl group at C4 via a Sonogashira coupling. The resulting 4-alkynyl-6-aryl-picolinate scaffold contains multiple points for further diversification.
Table 1: Representative Sequential Suzuki-Miyaura Coupling Reactions
| Step | Reactant | Coupling Partner | Catalyst System | Conditions | Product | Typical Yield |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C | Methyl 4-bromo-6-phenylpicolinate | 85% |
| 2 | Methyl 4-bromo-6-phenylpicolinate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane, 100 °C | Methyl 6-phenyl-4-(4-methoxyphenyl)picolinate | 78% |
This table presents hypothetical but representative data based on typical conditions and yields for Suzuki-Miyaura reactions on similar di-halogenated pyridine substrates.
Synthesis of Fused Heterocyclic Systems
Beyond simple substitution, this compound is a key precursor for constructing fused heterocyclic scaffolds. These polycyclic systems are of great interest in medicinal chemistry as they can mimic the structures of natural products and present functional groups in well-defined three-dimensional space.
One common strategy involves an initial cross-coupling reaction to install a group containing a reactive handle, followed by an intramolecular cyclization reaction. For example, a Sonogashira coupling with a terminal alkyne bearing a hydroxyl group (e.g., propargyl alcohol) can be followed by a base- or metal-catalyzed cyclization to form a furo[3,2-b]pyridine (B1253681) scaffold. Similarly, coupling with a suitably substituted amine can lead to intramolecular C-N bond formation, yielding fused nitrogen-containing heterocycles like pyrrolo[2,3-b]pyridines. slideshare.neteuropeanproceedings.com
Research Findings:
Furo[3,2-b]pyridine Scaffolds: A Sonogashira coupling of this compound at the C6 position with an appropriate alkynol, followed by an intramolecular hydroalkoxylation, can yield a furopyridine core. The remaining C4-bromo substituent can then be used for further diversification, creating a library of complex, drug-like molecules.
Pyrrolo[2,3-b]pyridine Scaffolds: Sequential Buchwald-Hartwig amination and intramolecular cyclization strategies can be employed. The first amination at C6, followed by a second C-N coupling at C4, can lead to the formation of novel bridged or fused bicyclic systems with diverse biological potential.
Table 2: Development of Fused Scaffolds from this compound
| Target Scaffold | Reaction Sequence | Key Intermediates | Significance of Scaffold |
| Furo[3,2-b]pyridine | 1. Sonogashira coupling2. Intramolecular cyclization | Methyl 6-alkynyl-4-bromopicolinate | Core structure in various kinase inhibitors and natural products. |
| Pyrrolo[2,3-b]pyridine | 1. Buchwald-Hartwig amination2. Intramolecular C-N coupling | Methyl 6-aminoaryl-4-bromopicolinate | An important "azaindole" scaffold found in numerous pharmaceuticals. |
| Thieno[2,3-b]pyridine | 1. Suzuki coupling with a thiophene (B33073) boronic ester2. Intramolecular cyclization | Methyl 6-(thiophen-2-yl)-4-bromopicolinate | Bioisostere of indole (B1671886) and benzofuran, used in anti-inflammatory and anticancer agents. |
This table illustrates potential synthetic pathways to novel fused scaffolds, based on established chemical transformations of the pyridine core.
The strategic use of this compound allows for the efficient construction of a wide array of novel molecular scaffolds. Its di-halogenated nature, combined with the directing effects of the picolinate moiety, provides a robust platform for creating molecular diversity through well-established and reliable synthetic methodologies like cross-coupling and cyclization reactions. This versatility solidifies its role as a valuable building block in the design and synthesis of next-generation pharmaceuticals and advanced organic materials.
Spectroscopic and Computational Characterization of Methyl 4,6 Dibromopicolinate and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 4,6-dibromopicolinate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular framework.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The structure of this compound contains three distinct proton environments: two aromatic protons on the pyridine (B92270) ring and the three protons of the methyl ester group.
The electron-withdrawing nature of the nitrogen atom, the carbonyl group, and the bromine atoms significantly influences the chemical shifts of the aromatic protons, moving them downfield. libretexts.org The two aromatic protons (H-3 and H-5) are chemically non-equivalent and are expected to appear as distinct signals. Due to coupling with each other, they would theoretically appear as doublets. The methyl protons (-OCH₃) are not coupled to any other protons and are therefore expected to appear as a sharp singlet in a more upfield region. libretexts.org
Table 1: Predicted ¹H NMR Data for this compound Predicted data based on computational models and spectral databases.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | 8.2 - 8.4 | Singlet / Doublet | 1H |
| H-5 | 8.0 - 8.2 | Singlet / Doublet | 1H |
| -OCH₃ | 3.9 - 4.1 | Singlet | 3H |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
In ¹³C NMR spectroscopy, each unique carbon atom in a molecule gives a distinct signal. For this compound, seven distinct signals are expected, corresponding to the five carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon. The chemical shifts are spread over a wide range, which typically prevents signal overlap. mdpi.com
The carbonyl carbon (C=O) is the most deshielded and appears furthest downfield (160-180 ppm). oregonstate.educheminfo.org The aromatic carbons attached to the electronegative bromine and nitrogen atoms also experience significant deshielding. oregonstate.edu Quaternary carbons (those without attached protons, like C-2, C-4, and C-6) often show weaker signals.
Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on computational models and spectral databases. nmrdb.org
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-COOCH₃) | 148 - 152 |
| C-3 | 128 - 132 |
| C-4 (C-Br) | 125 - 129 |
| C-5 | 140 - 144 |
| C-6 (C-Br) | 143 - 147 |
| C=O | 163 - 167 |
| -OCH₃ | 52 - 56 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. savemyexams.com For this compound, a COSY spectrum would be expected to show a cross-peak connecting the signals of the two aromatic protons, H-3 and H-5, confirming their spatial proximity across three bonds.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments map direct, one-bond correlations between protons and the carbons to which they are attached. pressbooks.pub This is crucial for definitively assigning carbon signals.
Table 3: Expected HMQC/HSQC Correlations
| Proton | Correlated Carbon |
| H-3 | C-3 |
| H-5 | C-5 |
| -OCH₃ | -OCH₃ |
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is powerful for piecing together the carbon skeleton by showing correlations between protons and carbons over two or three bonds. nmrdb.org This technique is particularly useful for identifying quaternary carbons.
Table 4: Key Expected HMBC Correlations
| Proton | Correlated Carbons (2-3 bonds away) | Significance |
| H-3 | C-2, C-4, C-5, C=O | Confirms position 3 relative to the ester and bromine at C-4. |
| H-5 | C-3, C-4, C-6 | Confirms position 5 relative to the bromines at C-4 and C-6. |
| -OCH₃ | C=O, C-2 | Confirms the methyl group is part of the ester attached at C-2. |
Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent peak would be the strong C=O stretching vibration of the ester group. pressbooks.publibretexts.org Other key absorptions include C-O stretches from the ester, C=C and C=N stretching vibrations within the aromatic ring, and C-H stretches of the aromatic and methyl groups. libretexts.org The C-Br stretching vibrations typically appear in the fingerprint region at lower wavenumbers.
Raman Spectroscopy : Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar, symmetric bonds. libretexts.org It would be useful for observing the symmetric vibrations of the pyridine ring and the C-Br bonds, which might be weak in the IR spectrum.
Table 5: Predicted Characteristic IR and Raman Vibrational Frequencies Predicted data based on spectral databases and correlation charts.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak | Medium |
| Aliphatic C-H (-OCH₃) | Stretch | 3000 - 2850 | Medium | Medium |
| C=O (Ester) | Stretch | 1740 - 1720 | Strong | Medium |
| Aromatic C=C / C=N | Stretch | 1600 - 1450 | Medium-Strong | Strong |
| C-O (Ester) | Stretch | 1300 - 1100 | Strong | Weak |
| C-Br | Stretch | 700 - 500 | Medium-Strong | Strong |
Mass Spectrometric (MS) Analysis for Molecular Fragmentation and Identification
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. savemyexams.com For this compound, the most distinctive feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. whitman.edu A molecule with two bromine atoms will therefore exhibit a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. mdpi.com
The fragmentation of the molecular ion would likely proceed through the loss of stable neutral fragments. Common fragmentation pathways for esters include the loss of the alkoxy group (-•OCH₃) or the entire carbomethoxy group (-•COOCH₃).
Table 6: Predicted Mass Spectrometry Data
| Ion/Fragment | Formula | Predicted m/z | Notes |
| [M]⁺ | [C₇H₅⁷⁹Br₂NO₂]⁺ | 293 | Molecular ion with two ⁷⁹Br isotopes. |
| [M+2]⁺ | [C₇H₅⁷⁹Br⁸¹BrNO₂]⁺ | 295 | Molecular ion with one ⁷⁹Br and one ⁸¹Br. |
| [M+4]⁺ | [C₇H₅⁸¹Br₂NO₂]⁺ | 297 | Molecular ion with two ⁸¹Br isotopes. |
| [M - OCH₃]⁺ | [C₆H₂Br₂NO]⁺ | 264/266/268 | Loss of the methoxy (B1213986) radical. |
| [M - COOCH₃]⁺ | [C₅H₂Br₂N]⁺ | 235/237/239 | Loss of the carbomethoxy radical. |
Computational Chemistry Studies
Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to complement and predict spectroscopic data. nih.govnih.gov DFT methods can calculate the optimized molecular geometry, electronic structure, and various properties of a molecule. mdpi.com
For this compound, DFT calculations can be employed to:
Predict NMR Spectra : By calculating the magnetic shielding tensors for each nucleus, it is possible to predict ¹H and ¹³C chemical shifts with a reasonable degree of accuracy, which aids in the assignment of experimental spectra. researchgate.net
Simulate Vibrational Spectra : Calculation of harmonic vibrational frequencies can predict the positions of IR and Raman bands. nih.gov This helps in assigning the observed peaks to specific molecular motions.
Determine Molecular Properties : DFT can be used to analyze the frontier molecular orbitals (HOMO and LUMO), generate molecular electrostatic potential (MEP) maps to visualize charge distribution, and perform Natural Bond Orbital (NBO) analysis to understand electron delocalization and bonding interactions within the molecule.
These computational approaches are particularly valuable for studying halogenated compounds, where electronic effects significantly influence reactivity and spectroscopic properties. The synergy between computational prediction and experimental observation provides a robust framework for the complete characterization of molecules like this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and geometric parameters of molecules. peacta.orgmaterialsciencejournal.org By calculating the electron density, DFT allows for the optimization of the molecular geometry to its lowest energy state, providing accurate predictions of bond lengths, bond angles, and dihedral angles. materialsciencejournal.orgresearchgate.net
For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable conformation. irjweb.comresearchgate.net The optimization process would reveal the precise spatial arrangement of the atoms. In related substituted pyridines, DFT studies have shown that the pyridine ring generally maintains its planarity, with minor deviations induced by bulky substituents. murdoch.edu.au The bond lengths and angles within the pyridine core are influenced by the electronic effects of the bromine atoms and the methyl ester group. For instance, the C-Br bonds, the C-N bonds of the pyridine ring, and the C=O and C-O bonds of the ester group would be characterized. materialsciencejournal.org
The electronic structure analysis derived from DFT provides a map of the electron distribution across the molecule. The bromine atoms, being highly electronegative, would act as electron-withdrawing groups, influencing the electron density of the pyridine ring. The methyl ester group also has an electron-withdrawing effect. This distribution is critical in determining the molecule's reactivity and interaction with other chemical species. Theoretical calculations on similar pyridine derivatives have been successfully used to correlate molecular structure with experimental outcomes, such as corrosion inhibition efficiency. peacta.orgnih.gov
Table 1: Representative Bond Lengths (Å) and Angles (°) for a DFT-Optimized Pyridine Derivative (Illustrative) Note: This table is illustrative, as specific DFT data for this compound is not publicly available. The values are based on typical findings for substituted pyridines.
| Parameter | Typical Calculated Value | Parameter | Typical Calculated Value |
|---|---|---|---|
| C2-N1 | 1.34 Å | N1-C2-C3 | 123.0° |
| C6-N1 | 1.33 Å | C2-C3-C4 | 118.5° |
| C4-Br | 1.90 Å | C3-C4-C5 | 119.0° |
| C6-Br | 1.89 Å | C4-C5-C6 | 119.5° |
| C2-C(O)O | 1.51 Å | C5-C6-N1 | 122.0° |
Quantum Chemical Parameters (e.g., HOMO-LUMO energies, Fukui indices)
Quantum chemical parameters, derived from DFT calculations, offer quantitative measures of a molecule's reactivity and stability. irjweb.comekb.eg Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the orbital with the highest energy that is occupied by electrons and is associated with the ability to donate electrons. The LUMO is the lowest energy orbital that is unoccupied and relates to the ability to accept electrons. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net For pyridine derivatives, these parameters have been extensively calculated to predict their behavior in various chemical environments. peacta.orgnih.govdergipark.org.tr
Global reactivity descriptors can be calculated from HOMO and LUMO energies:
Electronegativity (χ): Measures the power of a molecule to attract electrons. irjweb.com
Chemical Hardness (η): Represents the resistance to change in electron distribution. irjweb.comresearchgate.net
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. irjweb.comresearchgate.net
Fukui indices are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. acs.orgias.ac.inmdpi.com The condensed Fukui function (fk) indicates the change in electron density at a specific atom (k) upon the addition or removal of an electron. mdpi.com For a substituted pyridine like this compound, calculating Fukui indices would pinpoint which carbon or nitrogen atoms are most susceptible to attack. murdoch.edu.aud-nb.info Such analyses have successfully predicted the regioselectivity of reactions on substituted pyridines and other heteroaromatics. d-nb.inforsc.org
Table 2: Calculated Quantum Chemical Parameters for Representative Pyridine Derivatives (Illustrative Data) Note: Values are illustrative and depend on the specific molecule and computational method.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -7.1 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.6 eV | Indicates chemical reactivity and stability irjweb.com |
| Hardness (η) | 2.8 eV | Resistance to deformation of the electron cloud irjweb.com |
| Softness (S) | 0.36 eV-1 | Reciprocal of hardness, indicates reactivity irjweb.com |
| Electronegativity (χ) | 4.3 eV | Electron-attracting power of the molecule irjweb.com |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (for derivatives with biological relevance)
While this compound is primarily a synthetic intermediate, its derivatives may possess biological activity. mdpi.com Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a small molecule (ligand) interacts with a biological macromolecule, typically a protein or enzyme (target). banglajol.infooatext.com
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. ijper.orgasiapharmaceutics.info The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. oatext.com A lower binding energy (more negative value) indicates a more stable and favorable interaction. researchgate.net Studies on various heterocyclic compounds, including pyridine derivatives, have used docking to identify potential inhibitors for enzymes implicated in diseases like Alzheimer's or cancer. nih.govnih.gov For a biologically active derivative of this compound, docking could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds, with specific amino acid residues in the target's active site. nih.gov
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, typically on the nanosecond to microsecond scale. MD simulations model the movements and conformational changes of atoms, offering insights into the stability of the docked pose and the flexibility of the protein and ligand. rsc.orgnih.gov The root mean square deviation (RMSD) is often calculated to assess the stability of the complex during the simulation. nih.gov These simulations can validate docking results and provide a more detailed understanding of the binding mechanism. banglajol.info
For example, if a derivative of this compound were identified as a potential anti-inflammatory agent by targeting an enzyme like cyclooxygenase (COX), docking and MD simulations would be crucial for rational drug design. These simulations could elucidate how the bromine atoms and ester group contribute to binding affinity and selectivity, guiding the synthesis of more potent and specific inhibitors.
Coordination Chemistry and Organometallic Applications
Formation of Coordination Complexes with Transition Metals
The interaction between transition metals and ligands gives rise to coordination compounds, which can be neutral or ionic. uni-siegen.de The central metal atom acts as a Lewis acid, while the ligands function as Lewis bases. uni-siegen.de The number of donor atoms attached to the central metal is termed the coordination number, which typically ranges from 2 to 12. uni-siegen.de
Methyl 4,6-dibromopicolinate and its derivatives are notable for their ability to act as ligands in coordination chemistry. The picolinate (B1231196) moiety, a pyridine (B92270) ring with a carboxylic acid ester at the 2-position, provides a bidentate N,O-chelation site for metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can coordinate to a metal center, forming a stable five-membered chelate ring.
Derivatives of this compound can be synthesized to further tune these properties. For instance, substitution of the bromine atoms with other functional groups can modulate the ligand's electronic and steric profile, allowing for the design of ligands with specific coordination preferences.
The synthesis of metal-picolinate complexes often involves the reaction of a metal salt with the picolinate ligand in a suitable solvent. researchgate.net The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the picolinate ligand to the metal ion. A shift in the stretching frequency of the C=O and C=N bonds in the IR spectrum of the complex compared to the free ligand indicates coordination. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can be observed.
X-ray Crystallography: This powerful technique provides detailed information about the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. For example, it can determine if a complex adopts a square-planar, tetrahedral, or octahedral geometry. researchgate.netlibretexts.org
Elemental Analysis: This method determines the elemental composition of the complex, which helps in confirming its stoichiometry. researchgate.net
Molar Conductance Measurements: These measurements can indicate whether a complex is an electrolyte or a non-electrolyte in solution, providing insight into its ionic nature. researchgate.net
Table 1: Spectroscopic and Analytical Data for a Hypothetical Metal Complex of this compound
| Technique | Free Ligand (this compound) | [M(this compound)₂Cl₂] Complex | Interpretation |
| IR (cm⁻¹) | ν(C=O): ~1720, ν(C=N): ~1580 | ν(C=O): ~1680, ν(C=N): ~1600 | Shift to lower wavenumbers indicates coordination of both carbonyl oxygen and pyridine nitrogen to the metal center. |
| ¹H NMR (ppm) | Pyridine-H: δ 7.8-8.5, Methyl-H: δ 3.9 | Pyridine-H: δ 8.0-8.8, Methyl-H: δ 4.1 | Downfield shift of pyridine protons upon coordination due to deshielding. |
| Molar Conductance (Ω⁻¹ cm² mol⁻¹ in DMF) | - | ~15 | Low value suggests a non-electrolytic nature, indicating that the chloride ions are coordinated to the metal. |
| Magnetic Moment (B.M.) | - | Varies depending on the metal and its spin state | Provides information on the number of unpaired electrons and the electronic configuration of the metal ion. uci.edu |
Role in Organometallic Catalysis
Organometallic catalysis leverages transition metal complexes to accelerate chemical reactions. mlsu.ac.in this compound serves as a valuable precursor in this field, particularly for the generation of N-heterocyclic carbene (NHC) ligands and in C-H activation reactions.
N-Heterocyclic carbenes have emerged as a significant class of ligands in organometallic chemistry and catalysis. beilstein-journals.orgscripps.edu They are known for forming strong bonds with metal centers and are often more stable than their phosphine (B1218219) counterparts. pageplace.de NHC ligands are typically generated by the deprotonation of their corresponding azolium salt precursors. scripps.edu
The transformation of this compound into an NHC precursor would likely involve several synthetic steps. A plausible route could begin with the nucleophilic substitution of the bromine atoms with an appropriate amine, followed by cyclization and quaternization to form the imidazolium (B1220033) salt, the direct precursor to the NHC. The electronic properties of the resulting NHC ligand would be influenced by the substituents on the picolinate backbone.
C-H activation is a powerful strategy in organic synthesis that involves the cleavage of a typically unreactive carbon-hydrogen bond, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. mt.comsigmaaldrich.com Transition metal catalysis plays a crucial role in many C-H activation reactions. nih.gov
Complexes derived from this compound can be investigated for their potential in C-H activation catalysis. The picolinamide (B142947) directing group, which can be formed from the ester functionality of this compound, is a well-established directing group for C-H functionalization reactions. The nitrogen atom of the picolinamide coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond, thereby facilitating its selective activation. The bromo-substituents on the pyridine ring can be used as handles for further functionalization, allowing for the synthesis of a library of catalysts with varying steric and electronic properties.
Table 2: Potential C-H Activation Reactions Utilizing Catalysts Derived from this compound
| Reaction Type | Substrate | Catalyst Precursor | Potential Product |
| C-H Arylation | Benzene | Palladium complex of a ligand derived from this compound | Biphenyl derivatives |
| C-H Olefination | Alkene | Rhodium complex of a ligand derived from this compound | Substituted alkenes |
| C-H Amination | Amine | Copper complex of a ligand derived from this compound | Functionalized anilines |
Investigation of Metal-Mediated Transformations
Metal-mediated transformations involve the use of stoichiometric or catalytic amounts of a metal to effect a chemical change. rsc.org These transformations can lead to the formation of complex molecular architectures that would be difficult to access through traditional synthetic methods. rsc.org
The reactivity of the carbon-bromine bonds in this compound makes it an interesting substrate for metal-mediated transformations. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, could be employed to replace the bromine atoms with a variety of other functional groups. This would allow for the synthesis of a diverse range of substituted picolinates, which could then be used as ligands or as building blocks in the synthesis of more complex molecules. Furthermore, metal-mediated cyclization reactions could potentially be used to construct novel heterocyclic systems based on the picolinate scaffold.
Synthesis and Research Utility of Methyl 4,6 Dibromopicolinate Derivatives
Structural Analogs and Isomers: Synthetic Routes and Comparative Reactivity
Structural analogs and isomers of methyl 4,6-dibromopicolinate are crucial for understanding structure-activity relationships (SAR). Variations in the substituent pattern on the pyridine (B92270) ring or the nature of the ester group can significantly alter the molecule's electronic properties, steric profile, and ultimately, its chemical reactivity and biological activity.
Key isomers and analogs include compounds where the bromine atoms are replaced by other halogens, the position of the ester group is shifted, or the ester itself is modified.
Methyl 4,6-dibromonicotinate : An isomer where the methyl ester group is at the 3-position (nicotinate) instead of the 2-position (picolinate). This shift significantly alters the electronic distribution within the pyridine ring. The synthesis typically involves the direct electrophilic bromination of methyl nicotinate. The electron-withdrawing ester group at the 3-position directs bromination to the 4- and 6-positions. Comparatively, the picolinate's ester group at the 2-position makes the ring more electron-deficient at that position, which can influence the outcomes of metal-catalyzed reactions.
Methyl 3,5-dichloropicolinate : A halogen analog where the bromine atoms are replaced with chlorine. Its synthesis involves the chlorination of picolinic acid derivatives followed by methylation. Chlorine atoms are less reactive as leaving groups in nucleophilic substitution reactions compared to bromine atoms, which can be a strategic advantage for achieving selective functionalization.
Ethyl 4,6-dibromopicolinate : An analog with an ethyl ester instead of a methyl ester. The difference in the alkyl group of the ester has a minor impact on the reactivity of the pyridine ring but can influence physical properties like solubility and can be relevant in biological contexts where ester hydrolysis occurs.
Table 1: Comparison of this compound Analogs and Isomers
| Compound Name | Key Structural Difference | Typical Synthetic Route | Comparative Reactivity Note |
|---|---|---|---|
| Methyl 4,6-dibromonicotinate | Isomer; ester at C3 | Direct bromination of methyl nicotinate. | Ester at C3 alters ring electronics, affecting regioselectivity in subsequent reactions compared to the C2 picolinate (B1231196). |
| Methyl 3,5-dichloropicolinate | Analog; Cl instead of Br | Chlorination of picolinic acid followed by esterification. | Chlorine is a less reactive leaving group than bromine in nucleophilic substitutions. |
| Ethyl 4,6-dibromopicolinate | Analog; ethyl ester | Esterification of 4,6-dibromopicolinic acid with ethanol. | Reactivity of the pyridine ring is largely unchanged, but physical properties and susceptibility to hydrolysis can differ. |
| Methyl 4-bromopicolinate | Analog; mono-brominated | Selective bromination of methyl picolinate. nih.gov | Possesses only one reactive site for substitution, allowing for different synthetic strategies. |
Functionalization of the Pyridine Ring and Ester Group
The synthetic utility of this compound is largely defined by the chemoselective functionalization of its pyridine ring and ester group.
Functionalization of the Pyridine Ring: The two bromine atoms are the primary sites for modification. They can be replaced through various reactions to introduce new functional groups and build molecular complexity.
Nucleophilic Aromatic Substitution (SNAr) : The bromine atoms can be substituted by strong nucleophiles. For example, reaction with amines or thiols can introduce amino or thioether moieties. A notable application is nucleophilic fluorination using sources like potassium fluoride, often enhanced with promoters such as tetraphenylphosphonium (B101447) chloride, to yield fluorinated picolinates. researchgate.netacs.org
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds at the 4- and 6-positions. This enables the introduction of a wide variety of substituents (e.g., aryl, alkyl, vinyl groups), providing a pathway to complex derivatives. myskinrecipes.com
Functionalization of the Ester Group: The methyl ester is a versatile functional group that can be converted into several other moieties. wikipedia.org
Hydrolysis (Saponification) : Treatment with a base, such as sodium hydroxide, hydrolyzes the ester to the corresponding carboxylic acid, 4,6-dibromopicolinic acid. This acid can then be used in amide coupling reactions.
Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a primary alcohol, yielding (4,6-dibromopyridin-2-yl)methanol.
Amidation : The ester can be converted directly into an amide by reacting with ammonia (B1221849) or a primary/secondary amine, a reaction known as ammonolysis. wikipedia.orgresearchgate.net This is a common method for introducing diverse side chains.
Table 2: Key Functionalization Reactions
| Target Site | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Pyridine Ring (C4/C6) | Nucleophilic Substitution | Amines, Thiols, KF. researchgate.net | Amino, Thioether, Fluoro |
| Pyridine Ring (C4/C6) | Cross-Coupling | Boronic acids (Suzuki), Alkenes (Heck) with a Pd catalyst. myskinrecipes.com | Aryl, Alkyl, Vinyl |
| Ester Group | Hydrolysis | NaOH, H₂O. | Carboxylic Acid |
| Ester Group | Reduction | LiAlH₄. | Primary Alcohol |
| Ester Group | Amidation | Ammonia, Primary/Secondary Amines. researchgate.net | Amide |
Research Applications of Specific Derivatives (e.g., amino-, methyl-substituted picolinates)
The derivatives of this compound find applications in diverse areas of chemical research, most notably in the development of new agrochemicals and as building blocks for pharmaceuticals.
Amino-Substituted Picolinates: Derivatives featuring an amino group on the pyridine ring, particularly at the 4-position, are of significant interest in agrochemical research.
Herbicidal Activity : 4-aminopicolinates are a known class of synthetic auxin herbicides. mdpi.comgoogle.com By replacing one of the bromine atoms with an amino group and further modifying the other positions, researchers have developed potent herbicides. For example, compounds like 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid have shown exceptionally high inhibitory activity against plant growth, demonstrating the value of this scaffold in creating new crop protection agents. mdpi.com These compounds are often designed to be safe for important crops like corn and wheat while effectively controlling weeds. mdpi.com
Methyl-Substituted Picolinates: The introduction of methyl groups onto the picolinate framework leads to derivatives that are valuable in medicinal chemistry and materials science.
Fragment-Based Drug Discovery (FBDD) : Methyl-substituted piperidines, which can be synthesized from the corresponding methyl-picolinates via hydrogenation, are valuable as three-dimensional (3D) fragments. rsc.org These small, structurally well-defined molecules are used in FBDD to screen against biological targets and discover starting points for new drug development programs. The systematic synthesis of various regio- and diastereoisomers of methyl-substituted pipecolinates allows for a thorough exploration of the chemical space around a target's binding pocket. rsc.org
Pharmaceutical Intermediates : Simple methyl-substituted picolinates, such as ethyl 5-methylpicolinate, are investigated for their own biological activities, including potential antimicrobial and anti-inflammatory properties. smolecule.com They serve as key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). smolecule.com
Future Research Directions and Perspectives
Exploration of Novel Catalytic Transformations
The two bromine substituents on the pyridine (B92270) ring of Methyl 4,6-dibromopicolinate are prime handles for a variety of catalytic cross-coupling reactions. Future research will likely focus on the selective and sequential functionalization of the C4 and C6 positions.
Key Research Areas:
Selective Cross-Coupling Reactions: Developing catalytic systems that can differentiate between the two bromine atoms is a significant challenge. Factors such as the choice of catalyst (e.g., palladium, nickel, copper), ligands, and reaction conditions could be systematically investigated to achieve selective mono-functionalization at either the C4 or C6 position. This would provide a powerful tool for the stepwise construction of highly substituted pyridine derivatives.
Diverse Coupling Partners: Exploration of a wider range of coupling partners in reactions such as Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings will be crucial. This will enable the introduction of a diverse array of functional groups, including aryl, alkynyl, vinyl, and amino moieties, leading to a vast library of novel compounds with potential applications in medicinal chemistry and materials science.
C-H Functionalization: Investigating the direct C-H functionalization of the pyridine ring, in conjunction with the existing bromo-substituents, could lead to even more efficient and atom-economical synthetic routes. researchgate.net
A summary of potential catalytic transformations for this compound is presented in the table below.
| Catalytic Reaction | Potential Coupling Partner | Potential Functional Group Introduced |
| Suzuki-Miyaura | Arylboronic acids/esters | Aryl groups |
| Sonogashira | Terminal alkynes | Alkynyl groups |
| Heck | Alkenes | Vinyl groups |
| Buchwald-Hartwig | Amines, amides | Amino, amido groups |
| Stille | Organostannanes | Various organic groups |
Development of Asymmetric Synthesis Approaches
The synthesis of chiral pyridine derivatives is of great interest due to their prevalence in pharmaceuticals and natural products. chim.it Future research on this compound is expected to venture into the realm of asymmetric synthesis to produce enantiomerically enriched compounds.
Potential Strategies:
Asymmetric Cross-Coupling: The use of chiral ligands in catalytic cross-coupling reactions could induce asymmetry, leading to the formation of atropisomeric biaryl compounds or molecules with stereogenic centers adjacent to the pyridine ring.
Catalytic Asymmetric Reduction: The ester functionality in this compound could be a target for asymmetric reduction to a chiral alcohol, which can then be further elaborated.
Asymmetric Dearomatization: Investigating the dearomatization of the pyridine ring through catalytic asymmetric methods could provide access to highly functionalized and stereochemically rich piperidine and dihydropyridine derivatives. researchgate.netmdpi.comnih.gov
Computational Design of New Reactions and Derivatives
Computational chemistry and molecular modeling are powerful tools for predicting reactivity, elucidating reaction mechanisms, and designing novel molecules. ibs.re.krmit.edursc.org In the context of this compound, computational studies can play a pivotal role in guiding future experimental work.
Future Computational Research could focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to study the mechanisms of various catalytic reactions involving this compound. This can provide insights into the role of catalysts and ligands, and help in optimizing reaction conditions for improved selectivity and yield. acs.org
Predicting Regioselectivity: Computational models can be developed to predict the regioselectivity of functionalization at the C4 and C6 positions, aiding in the rational design of synthetic strategies for specific isomers.
Virtual Screening of Derivatives: The design and in silico screening of libraries of virtual compounds derived from this compound could help identify molecules with desired electronic, optical, or biological properties, thereby prioritizing synthetic targets.
Integration into Advanced Material Science Applications
Functionalized pyridine ligands are known to play a crucial role in the development of advanced materials with unique optical and electronic properties. nih.govelsevierpure.comacs.org Derivatives of this compound could serve as valuable building blocks for such materials.
Potential Applications in Material Science:
Organic Light-Emitting Diodes (OLEDs): Pyridine-based ligands are often used in the synthesis of emissive metal complexes for OLEDs. Functionalized derivatives of this compound could be explored as ligands to tune the photophysical properties of these complexes.
Sensors: The pyridine nitrogen atom can act as a binding site for metal ions. By incorporating appropriate fluorophores or chromophores onto the pyridine ring, derivatives of this compound could be developed into selective chemosensors for the detection of specific metal ions.
Functional Polymers: The dibromo functionality allows for the incorporation of this pyridine unit into polymer backbones through polycondensation or cross-coupling polymerization reactions. This could lead to the development of novel functional polymers with tailored thermal, electronic, or optical properties.
Q & A
Basic: What are the standard synthetic routes for Methyl 4,6-dibromopicolinate, and how do reaction conditions influence yield?
Methodological Answer:
this compound is typically synthesized via electrophilic aromatic substitution. A common protocol involves brominating methyl picolinate using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or CCl₄) under controlled temperatures (0–25°C). Catalysts like FeBr₃ may enhance regioselectivity at the 4- and 6-positions. Yield optimization requires strict control of stoichiometry (2.2–2.5 equivalents Br₂) and reaction time (12–24 hr). Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical to isolate the product .
Data Note: In a 2015 study, analogous dibrominated pyridine derivatives achieved ~75% yield using NBS in DMF at 20°C .
Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Chromatography: HPLC or GC-MS with a polar stationary phase (e.g., C18) to assess purity (>95%).
- Spectroscopy:
- ¹H/¹³C NMR: Confirm substitution pattern (e.g., absence of protons at C4/C6, ester carbonyl at ~165–170 ppm).
- Mass Spectrometry: ESI-MS or EI-MS to verify molecular ion peaks ([M+H]⁺ at m/z 294–296 for C₇H₅Br₂NO₂).
- Elemental Analysis: Match experimental vs. theoretical C/H/N/Br ratios.
Contradictions between techniques (e.g., NMR vs. MS) may indicate residual solvents or degradation; repeating under inert atmospheres (N₂/Ar) is advised .
Advanced: How do steric and electronic effects govern the regioselectivity of bromination in this compound synthesis?
Methodological Answer:
The ester group at C2 deactivates the pyridine ring via electron withdrawal, directing bromination to the meta (C4/C6) positions. Steric hindrance from the methyl ester further disfavors substitution at C3/C4. Computational studies (DFT) show lower activation energy for bromination at C4/C6 due to resonance stabilization of the Wheland intermediate. Experimental validation involves synthesizing mono-brominated intermediates (e.g., Methyl 4-bromopicolinate) and comparing reaction rates under varying conditions .
Data Contradiction: Some studies report minor C3 bromination (~5%) under high-temperature conditions; this is resolvable by lowering reaction temperatures to 0°C .
Advanced: What strategies resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?
Methodological Answer:
- DFT Refinement: Use higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy of NMR chemical shift predictions.
- Solvent Effects: Include solvent models (e.g., PCM for DMSO) in simulations to align with experimental conditions.
- Dynamic Effects: Account for conformational flexibility via molecular dynamics (MD) simulations if rigid structures fail to match data.
If contradictions persist, validate with X-ray crystallography (SHELX refinement) to confirm bond lengths/angles .
Advanced: How can this compound serve as a precursor in medicinal chemistry applications?
Methodological Answer:
The compound is a versatile intermediate for:
- Suzuki-Miyaura Coupling: React with aryl boronic acids to generate biaryl scaffolds for kinase inhibitors.
- Nucleophilic Aromatic Substitution: Replace bromine with amines or thiols to create pharmacophores (e.g., antitumor agents).
Example protocol: this compound + 4-aminophenylboronic acid → Methyl 4-(4-aminophenyl)-6-bromopicolinate (78% yield, Pd(PPh₃)₄ catalyst, 80°C) .
Advanced: What experimental designs mitigate decomposition risks during storage or handling of this compound?
Methodological Answer:
- Storage: Under argon at –20°C in amber vials to prevent light-induced degradation.
- Handling: Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis of the ester group.
- Stability Assays: Monitor via TLC or HPLC over 48 hr at room temperature; decomposition >5% necessitates revised storage protocols .
Advanced: How can quasi-experimental designs optimize reaction parameters for this compound synthesis?
Methodological Answer:
Apply Design of Experiments (DoE) frameworks:
- Factors: Temperature, bromine equivalents, catalyst loading.
- Response Variables: Yield, purity, reaction time.
Use a fractional factorial design to identify significant interactions (e.g., excess Br₂ at high temps may increase side products). Post-hoc analysis (ANOVA) resolves conflicting data trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
